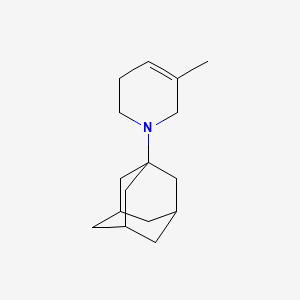
2-Methyl-3-biphenylmethanol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-biphenylmethanol-d5 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of biphenylmethanol, where the hydrogen atoms are replaced with deuterium. It is often used in scientific research due to its unique properties and stability.
Preparation Methods
The preparation of 2-Methyl-3-biphenylmethanol-d5 can be achieved through several synthetic routes. One common method involves the use of polyethylene glycol as a catalyst, where biphenylcarboxaldehyde reacts with sodium hydroxide and formaldehyde to produce biphenylmethanol . Another method involves a series of Grignard reactions, coupling reactions, and subsequent reduction steps . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
2-Methyl-3-biphenylmethanol-d5 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminium hydride or sodium borohydride can be used to reduce the compound to its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Scientific Research Applications
2-Methyl-3-biphenylmethanol-d5 is widely used in scientific research due to its deuterated nature. It is employed in:
Chemistry: As a stable isotope-labeled compound, it is used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: It serves as a tracer in metabolic studies to understand biochemical pathways.
Medicine: The compound is used in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Mechanism of Action
The mechanism of action of 2-Methyl-3-biphenylmethanol-d5 involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The deuterium atoms in the compound provide stability and resistance to metabolic degradation, making it an ideal tracer in various studies. The pathways involved include its incorporation into metabolic processes and its subsequent detection using analytical techniques like NMR spectroscopy .
Comparison with Similar Compounds
2-Methyl-3-biphenylmethanol-d5 is unique due to its deuterated nature, which provides enhanced stability and distinct spectroscopic properties. Similar compounds include:
2-Methyl-3-biphenylmethanol: The non-deuterated version, which is less stable and has different spectroscopic characteristics.
2-Methyl-3-phenylbenzyl alcohol: Another derivative with similar chemical properties but different applications.
Biphenylmethanol: The parent compound, which lacks the methyl group and deuterium atoms, making it less suitable for certain research applications.
Properties
Molecular Formula |
C14H14O |
|---|---|
Molecular Weight |
203.29 g/mol |
IUPAC Name |
[2-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)phenyl]methanol |
InChI |
InChI=1S/C14H14O/c1-11-13(10-15)8-5-9-14(11)12-6-3-2-4-7-12/h2-9,15H,10H2,1H3/i2D,3D,4D,6D,7D |
InChI Key |
BGTLHJPGBIVQLJ-QRKCWBMQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=CC(=C2C)CO)[2H])[2H] |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[(Z)-2-chloro-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenyl] acetate](/img/structure/B13440043.png)

![5-Chloro-8-iodo-1,8a-dihydroimidazo[1,2-a]pyridine](/img/structure/B13440052.png)
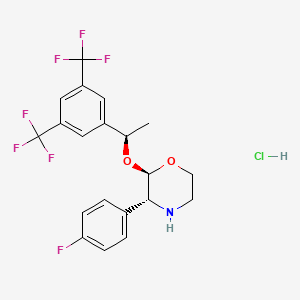
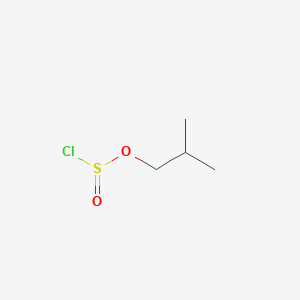
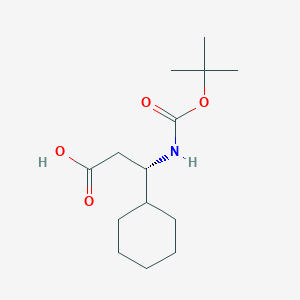
![(1R)-1-[(2R)-2-(2,4-difluorophenyl)-2-oxiranyl]ethanol](/img/structure/B13440096.png)
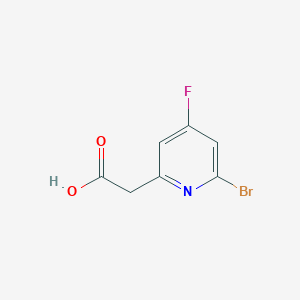
![2-[4-(1-Benzyltriazol-4-yl)anilino]benzamide](/img/structure/B13440105.png)
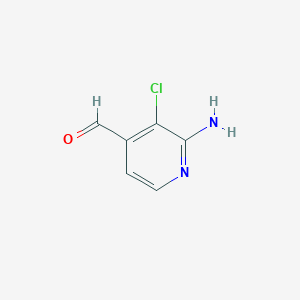
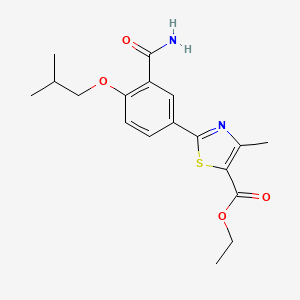
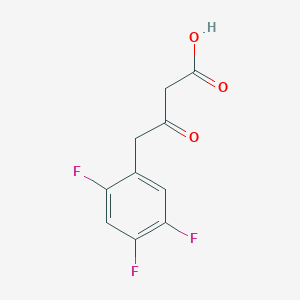
![[(Z)-(2-methyl-2-methylsulfinylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate](/img/structure/B13440134.png)
